molecular formula C24H27NO4 B6232002 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid CAS No. 2137033-14-6

3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid

Cat. No. B6232002
CAS RN: 2137033-14-6
M. Wt: 393.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an alanine derivative . It has a complex structure with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group .


Molecular Structure Analysis

The compound has a molecular weight of 351.4 . Its IUPAC name is (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid . The InChI key, a unique identifier for chemical substances, is BHDMUBZVWRSQOT-KGLIPLIRSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed and dry at 2-8°C .

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. As an amino acid derivative, it may be involved in protein synthesis or other biological processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid involves the protection of the amine group, followed by the formation of the cyclobutane ring, and then the deprotection of the amine group. The final step involves the addition of the propanoic acid group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "2,2-dimethylcyclobutanone", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Propanoic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "N,N-dimethylaminopyridine", "Ethyl acetate", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluorene-9-methanol", "9H-fluorene-9-methanol is reacted with di-tert-butyl dicarbonate and triethylamine to form 9H-fluorene-9-methoxycarbonyl", "9H-fluorene-9-methoxycarbonyl is reacted with 2,2-dimethylcyclobutanone, N,N'-dicyclohexylcarbodiimide, and N,N-dimethylaminopyridine to form 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid", "The amine protecting group is removed using hydrochloric acid and sodium bicarbonate", "The propanoic acid group is added using propanoic acid and N,N'-dicyclohexylcarbodiimide in dimethylformamide", "The product is purified using ethyl acetate and water" ] }

CAS RN

2137033-14-6

Product Name

3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid

Molecular Formula

C24H27NO4

Molecular Weight

393.5

Purity

95

Origin of Product

United States

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